molecular formula C18H21N3O3 B11251221 N-(2-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11251221
M. Wt: 327.4 g/mol
InChI Key: VJUPDSGKBLAPRY-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide features a bicyclic cyclohepta[c]pyridazinone core fused with a seven-membered ring and a pyridazine moiety. The acetamide group at position 2 is substituted with a 2-methoxyphenyl aromatic ring.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H21N3O3/c1-24-16-10-6-5-9-15(16)19-17(22)12-21-18(23)11-13-7-3-2-4-8-14(13)20-21/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,19,22)

InChI Key

VJUPDSGKBLAPRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the cycloheptapyridazinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the cycloheptapyridazinone core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.

    Reduction: Reduction reactions may target the carbonyl groups in the cycloheptapyridazinone moiety.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Similarities and Substituent Variations

The cyclohepta[c]pyridazinone core is conserved across multiple analogs, but differences in acetamide substituents significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name (Core Structure) Substituent Group Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Methoxyphenyl Not explicitly provided Electron-donating methoxy group may enhance solubility vs. halogenated analogs. N/A
Compound 2-(Trifluoromethyl)-1H-benzimidazol-1-yl ethyl ~445 (estimated) Trifluoromethyl group increases lipophilicity and metabolic stability.
Compound 6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl 406.33 (calculated) Benzothiazole and trifluoromethoxy groups may improve binding affinity via π-π interactions.
Compound 2,3-Dichlorophenyl with dihydropyrimidinyl thio 344.21 Dichlorophenyl enhances electronegativity; thioether linkage impacts redox stability.
Compound 3,4-Dichlorophenyl with cyano-cyclohepta[b]pyridin-sulfanyl 406.33 Cyano and sulfanyl groups contribute to steric bulk and potential enzyme inhibition.

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs. However, this may reduce binding affinity to hydrophobic enzyme pockets .
  • Lipophilicity : Compounds with trifluoromethyl () or trifluoromethoxy () groups exhibit higher logP values, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Metabolic Stability : Halogenated and heterocyclic substituents (e.g., benzothiazole in ) resist oxidative metabolism, prolonging half-life .

Biological Activity

N-(2-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 235.28 g/mol
  • IUPAC Name : this compound

The compound features a methoxyphenyl group and a cycloheptapyridazine moiety, which are known to influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methoxyphenyl compounds have shown efficacy against various bacterial strains and fungi. A study highlighted the synthesis of thienopyrimidinone derivatives which demonstrated potent antimicrobial effects .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. In a study examining thienopyrimidinone and triazolothienopyrimidinone derivatives, several compounds exhibited dual anti-inflammatory and antimicrobial activities . The potential for this compound to modulate inflammatory pathways warrants further investigation.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, similar compounds often interact with specific cellular targets such as kinases or enzymes involved in inflammatory pathways. For example, the inhibition of CSNK2A has been linked to antiviral activity in related compounds .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various methoxyphenyl derivatives. The findings indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications in the methoxy group could enhance efficacy .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory agents derived from pyridazine structures, compounds similar to this compound were found to reduce pro-inflammatory cytokine production in vitro. This suggests a potential therapeutic application in treating inflammatory diseases .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Thienopyrimidinone Derivative AAntimicrobial15
Triazolothienopyrimidinone BAnti-inflammatory10
Methoxyphenyl Derivative CAntiviral5

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